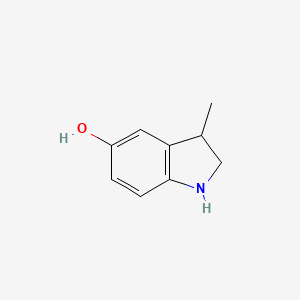

3-Methyl-2,3-dihydro-1H-indol-5-ol

CAS No.:

Cat. No.: VC17708003

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO |

|---|---|

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 3-methyl-2,3-dihydro-1H-indol-5-ol |

| Standard InChI | InChI=1S/C9H11NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-4,6,10-11H,5H2,1H3 |

| Standard InChI Key | SPZWVKXSWPDLNA-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC2=C1C=C(C=C2)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic core comprising a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

-

A methyl group at the 3-position of the pyrrole ring, introducing steric and electronic effects .

-

A hydroxyl group at the 5-position of the benzene ring, enabling hydrogen bonding and influencing solubility.

-

Partial saturation at the 2,3-positions of the pyrrole ring, rendering it a dihydroindole derivative .

The stereochemistry at the 3-position is specified as (R)-configuration, which may influence its biological interactions .

Spectral Data

Synthetic Methodologies

Key Routes

-

Tscherniac-Einhorn Reaction

-

Multi-Component Reactions (MCRs)

-

Reductive Amination

-

Reduction of Schiff bases derived from 5-hydroxyindole precursors using NaBH₄ or catalytic hydrogenation.

-

Chemical and Physical Properties

Reactivity

-

Oxidation: The hydroxyl group at position 5 undergoes oxidation to form quinonoid structures using agents like KMnO₄.

-

Reduction: The dihydroindole ring can be fully saturated to indoline derivatives under H₂/Pd-C.

-

Substitution: Electrophilic aromatic substitution occurs preferentially at the 4-position due to the hydroxyl group’s directing effects.

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | 211–213°C (hydrobromide) | |

| Solubility | Soluble in polar solvents |

Applications in Medicinal Chemistry

Drug Intermediate

-

Serves as a precursor to 1-(indolin-5-yl)methanamines, which are explored as antipsychotic agents .

-

Functionalization at the 5-position (e.g., sulfonamide derivatives) enhances bioavailability and target affinity .

Material Science

-

The conjugated π-system enables applications in organic semiconductors, though research remains preliminary .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Bioactivity | Source |

|---|---|---|---|

| 3-Methyl-2-phenyl-indole | Phenyl substituent at C2 | Anti-inflammatory (IC₅₀ = 5 μM) | |

| 5-Fluoroindole | Fluorine at C5 | Antiviral (EC₅₀ = 0.8 μM) | |

| Indole-3-acetic acid | Carboxylic acid at C3 | Plant growth regulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume